Methyl (S)-3-fluoropyrrolidine-3-carboxylate hydrochloride
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Overview
Description
Methyl (3S)-3-fluoropyrrolidine-3-carboxylate;hydrochloride is a chemical compound that belongs to the class of fluorinated pyrrolidines. This compound is characterized by the presence of a fluorine atom at the 3-position of the pyrrolidine ring, which is a five-membered nitrogen-containing ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S)-3-fluoropyrrolidine-3-carboxylate;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyrrolidine ring.
Fluorination: Introduction of the fluorine atom at the 3-position of the pyrrolidine ring can be achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Esterification: The carboxylate group is introduced through esterification reactions, often using methanol and a suitable acid catalyst.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-3-fluoropyrrolidine-3-carboxylate;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Various substituted pyrrolidines.
Reduction: Methyl (3S)-3-fluoropyrrolidine-3-methanol.
Oxidation: Methyl (3S)-3-fluoropyrrolidine-3-carboxylic acid.
Scientific Research Applications
Methyl (3S)-3-fluoropyrrolidine-3-carboxylate;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (3S)-3-fluoropyrrolidine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and specificity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl (3S)-3-chloropyrrolidine-3-carboxylate;hydrochloride
- Methyl (3S)-3-bromopyrrolidine-3-carboxylate;hydrochloride
- Methyl (3S)-3-iodopyrrolidine-3-carboxylate;hydrochloride
Uniqueness
Methyl (3S)-3-fluoropyrrolidine-3-carboxylate;hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C6H11ClFNO2 |
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Molecular Weight |
183.61 g/mol |
IUPAC Name |
methyl (3S)-3-fluoropyrrolidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C6H10FNO2.ClH/c1-10-5(9)6(7)2-3-8-4-6;/h8H,2-4H2,1H3;1H/t6-;/m0./s1 |
InChI Key |
WGBZGVYPTPACTL-RGMNGODLSA-N |
Isomeric SMILES |
COC(=O)[C@@]1(CCNC1)F.Cl |
Canonical SMILES |
COC(=O)C1(CCNC1)F.Cl |
Origin of Product |
United States |
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